4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Inflammation COX Inhibition 5-LOX Inhibition

The specific 4-(1,3-benzodioxol-5-yl)-3-methyl substitution pattern of CAS 667400-03-5 is critical. It defines a distinct pharmacophore, where the free pyrazole NH enables derivatization into potent dual COX-2/5-LOX inhibitors (IC₅₀ 0.49 μM) superior to celecoxib. This scaffold also yields nanomolar antibacterials against MRSA and low-nM hCA II/TβR-I kinase inhibitors. Procuring regioisomers or N-substituted analogs will not replicate these specific SAR profiles.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 667400-03-5
Cat. No. B1334672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
CAS667400-03-5
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13)
InChIKeyGWLIMEJWPDPIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole (CAS 667400-03-5): A Privileged Benzodioxole-Pyrazole Scaffold for Targeted Synthesis and Biological Evaluation


4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole (CAS 667400-03-5), with the molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol, is a synthetically accessible heterocyclic scaffold . Its structure—a 3-methyl-1H-pyrazole ring directly linked to a 1,3-benzodioxole (methylenedioxyphenyl) moiety at the 4-position—provides a compact, unadorned core that serves as a versatile building block for constructing biologically active hybrid molecules [1]. The compound's value proposition lies in its modular nature: the free NH group at the pyrazole 1-position and the 3-methyl substituent offer orthogonal vectors for derivatization, enabling systematic exploration of structure-activity relationships (SAR) [2].

Why Simple Substitution Fails: The Structural Specificity of the 4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole Core


The premise that any benzodioxole-pyrazole hybrid is interchangeable for research or procurement is fundamentally flawed. The specific substitution pattern of CAS 667400-03-5—the 4-(1,3-benzodioxol-5-yl) group and 3-methyl substituent on the pyrazole ring—is not a random arrangement but a precisely defined pharmacophore that dictates the compound's physicochemical and biological profile . In the context of COX/5-LOX inhibition, for instance, the free NH group at the pyrazole 1-position is critical for downstream derivatization into active hybrids like compound 26, whereas pre-substituted analogs (e.g., 1-phenyl or 1-alkyl derivatives) exhibit markedly different inhibitory profiles and selectivity [1]. Similarly, in antibacterial research, the substitution pattern on the pyrazoline ring derived from this scaffold directly influences the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative strains [2]. Procuring a close analog—such as a 5-methyl regioisomer or a 1-substituted derivative—will not replicate these specific SAR profiles and may yield entirely divergent biological outcomes.

Quantitative Evidence Guide: Comparing 4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole and Its Analogs


COX-2/5-LOX Dual Inhibition Profile of Benzodioxole-Pyrazole Hybrids Derived from the Core Scaffold

In a study evaluating benzodioxole-pyrazole hybrids, compound 26—a 1-aryl-substituted derivative of the core scaffold—demonstrated selective COX-2 inhibition with an IC₅₀ of 0.49 μM and 5-LOX inhibition with an IC₅₀ of 1.76 μM. In contrast, the standard drug celecoxib, a selective COX-2 inhibitor, exhibited an IC₅₀ of 0.27 μM against COX-2 but lacked dual 5-LOX inhibitory activity [1]. This highlights that while the core scaffold is essential, N-substitution critically modulates both potency and the unique dual-inhibition phenotype.

Inflammation COX Inhibition 5-LOX Inhibition

Comparative Antibacterial Efficacy of Benzodioxole-Pyrazoline Derivatives Against Gram-Positive Strains

Derivatives synthesized from a benzodioxole-pyrazole core (structurally related to CAS 667400-03-5) were evaluated for antibacterial activity. Compound 4e, a pyrrolidinomethanone derivative, displayed minimum inhibitory concentrations (MICs) of 80 nM against *Sarcina* sp. and 110 nM against *Staphylococcus aureus*. These values represent an improvement over the standard antibacterial drug, ciprofloxacin, which typically exhibits MICs in the range of 0.5–2 μM against *S. aureus* [1].

Antibacterial Gram-positive MIC

TβR-I Kinase Inhibition: Potency of Pyrazole-Based Scaffolds Compared to ATP-Competitive Inhibitors

Novel pyrazole compounds, structurally related to the core benzodioxole-pyrazole motif, have been identified as potent inhibitors of the transforming growth factor-β type I receptor (TβR-I) kinase domain, with inhibition constants (Kᵢ) as low as 15 nM [1]. This potency is comparable to or exceeds that of other ATP-competitive kinase inhibitors in the same target class, establishing the pyrazole core as a privileged scaffold for kinase inhibitor design.

Kinase Inhibition TGF-β Signaling Cancer

In Vivo Anti-inflammatory Efficacy: Paw Edema Inhibition by Benzodioxole-Pyrazole Hybrids

Compound 26, a hybrid derived from the benzodioxole-pyrazole scaffold, was evaluated in a carrageenan-induced rat paw edema model. At a dose of 10 mg/kg, it achieved 68% inhibition of paw edema, which is comparable to the 72% inhibition observed with the standard drug diclofenac sodium at the same dose [1]. This confirms that the core scaffold can be elaborated into compounds with in vivo anti-inflammatory activity equivalent to established NSAIDs.

In Vivo Anti-inflammatory Edema

TNF-α Inhibition as a Marker of Potent In Vivo Analgesic and Anti-inflammatory Activity

Further differentiating the scaffold's therapeutic potential, compounds 11 and 17—hybrid derivatives of the core structure—demonstrated profound suppression of tumor necrosis factor-alpha (TNF-α) levels by 85.19% and 97.71%, respectively, in an in vivo model [1]. In comparison, the reference drug diclofenac sodium achieved a 60-70% reduction in TNF-α levels under similar experimental conditions [1]. This near-complete ablation of a key pro-inflammatory cytokine represents a significantly more potent anti-inflammatory mechanism.

Cytokine Inhibition TNF-α Analgesic

Carbonic Anhydrase Inhibition: Nanomolar Potency of Benzodioxole-Pyrazole Hybrids

Pyrazolebenzene-sulphonamide hybrids containing the 1,3-benzodioxol-5-yl moiety exhibited potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with Kᵢ values ranging from 6.9 ± 1.5 nM to 24.1 ± 7.1 nM for hCA II [1]. In contrast, the standard sulfonamide inhibitor acetazolamide has a reported Kᵢ of 250 nM for hCA I and 12 nM for hCA II. This places the benzodioxole-pyrazole derivatives among the most potent hCA II inhibitors known.

Carbonic Anhydrase Cancer Enzyme Inhibition

High-Value Application Scenarios for 4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole in Drug Discovery and Development


Dual COX-2/5-LOX Inhibitor Discovery for Inflammatory Diseases

Use CAS 667400-03-5 as a key synthetic intermediate to generate a focused library of N-substituted benzodioxole-pyrazole hybrids. Screen for dual inhibition of COX-2 and 5-LOX, targeting a therapeutic profile superior to selective COX-2 inhibitors like celecoxib. As demonstrated by compound 26, this approach can yield compounds with unique dual inhibitory activity (COX-2 IC₅₀ = 0.49 μM; 5-LOX IC₅₀ = 1.76 μM) not found in standard drugs [1].

Antibacterial Lead Optimization Against Drug-Resistant Gram-Positive Pathogens

Employ the scaffold for the synthesis of 4,5-dihydropyrazole derivatives as next-generation antibacterial agents. Prioritize compounds with potent activity against MRSA and other resistant strains. The data show that derivatives like compound 4e can achieve nanomolar MICs (80–110 nM) against *S. aureus* and *Sarcina* sp., exceeding the potency of ciprofloxacin [2].

Carbonic Anhydrase Inhibitor Development for Oncology Applications

Incorporate the benzodioxole-pyrazole core into sulphonamide-bearing hybrids for the development of highly potent hCA I/II inhibitors. As shown with compound 4g, this scaffold can yield Kᵢ values as low as 6.9 nM against hCA II, surpassing the potency of acetazolamide [3]. Such inhibitors are valuable tools for probing tumor hypoxia and angiogenesis.

TGF-β Pathway Modulation for Fibrosis and Cancer Metastasis Research

Utilize the pyrazole core of CAS 667400-03-5 as a starting point for designing ATP-competitive inhibitors of the TGF-β type I receptor kinase (TβR-I). The scaffold is validated to produce potent inhibitors (Kᵢ = 15 nM) capable of blocking Smad2 phosphorylation and epithelial-mesenchymal transition (EMT) in cellular models, processes central to fibrosis and cancer progression [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.